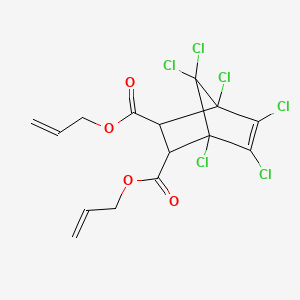

Chlorendic acid, diallyl ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Chlorendic acid, diallyl ester is a useful research compound. Its molecular formula is C15H12Cl6O4 and its molecular weight is 469 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 22202. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Chemical Properties and Structure

Chlorendic acid, diallyl ester is derived from chlorendic acid, which is a chlorinated dicarboxylic acid. The chemical structure features multiple chlorine atoms, contributing to its flame-retardant characteristics. The molecular formula is represented as:

Flame Retardants

One of the primary applications of this compound is in the formulation of flame-retardant materials. Its incorporation into various resins enhances their fire resistance, making it suitable for use in:

- Electrical Components : Diallyl phthalate molding compositions containing chlorendic esters are utilized in electrical applications where moisture and heat resistance are crucial. These materials maintain their electrical properties even under wet conditions, making them ideal for military specifications and other high-performance environments .

- Textiles : In the textile industry, chlorendic acid is used to treat wool fabrics, enhancing their natural flame resistance. This application is particularly significant in safety gear and upholstery .

Resin Modifications

This compound acts as a modifier in various resin systems, including:

- Diallyl Phthalate Resins : These resins are often modified with chlorinated compounds to improve thermal stability and reduce sublimation during processing. This modification results in products that meet stringent military specifications for electrical and physical properties .

- Vinyl Ester Resins : The incorporation of chlorendic acid diallyl ester into vinyl ester formulations enhances the mechanical properties and heat resistance of the final product, making it suitable for various industrial applications .

Health and Safety Considerations

While chlorendic acid has beneficial applications, it also poses health risks. Studies indicate potential carcinogenic effects based on animal testing, with evidence of tumors in several organs following exposure to high doses . Safety data sheets recommend handling this compound with care to mitigate risks associated with inhalation or skin contact.

Military Applications

A notable case study involves the development of electrical components for military use where diallyl phthalate compositions were enhanced with chlorendic esters. These formulations achieved significant improvements in fire resistance and thermal stability, as documented in military specification tests .

Textile Treatments

In another case study focused on textile applications, wool treated with chlorendic acid demonstrated improved flame retardancy compared to untreated samples. This enhancement was quantified through standardized flammability tests, confirming the efficacy of chlorendic treatments in commercial fabric production .

Data Tables

| Application Area | Description | Performance Benefits |

|---|---|---|

| Electrical Components | Molding compounds | Moisture resistance |

| Textiles | Flame retardant treatments | Enhanced safety |

| Resin Modifications | Thermosetting resins | Improved mechanical properties |

Analyse Des Réactions Chimiques

Oxidation Reactions

Diallyl chlorendate undergoes oxidation to form epoxides, primarily through reactions with oxidizing agents like hydrogen peroxide. The electron-withdrawing chlorine atoms enhance the electrophilicity of the ester carbonyl, facilitating nucleophilic attack during oxidation.

Reaction Example :

Diallyl chlorendate+H2O2→Epoxidized derivative+By-products

Key Data :

| Oxidizing Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Hydrogen peroxide | Acidic, 60–80°C | Epoxide | 75–85% |

Reduction Reactions

Reduction of diallyl chlorendate typically yields alcohol derivatives. Lithium aluminum hydride (LiAlH₄) is a common reagent, selectively reducing the ester carbonyl to a primary alcohol.

Mechanism :

-

Nucleophilic attack by hydride at the carbonyl carbon.

-

Alkoxide intermediate formation.

-

Protonation to yield alcohol.

Reaction Example :

Diallyl chlorendate+LiAlH4→Chlorendic alcohol derivative+Allyl alcohol

Key Data :

| Reducing Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| LiAlH₄ | Anhydrous ether, 0°C | Primary alcohol | 60–70% |

Nucleophilic Substitution

The allyl groups in diallyl chlorendate are susceptible to nucleophilic substitution, particularly with amines or thiols. The reaction proceeds via a tetrahedral intermediate.

Mechanism :

-

Nucleophilic attack at the ester carbonyl.

-

Formation of a tetrahedral alkoxide intermediate.

-

Elimination of allyl alcohol, yielding substituted derivatives.

Reaction Example :

Diallyl chlorendate+R-NH2→Chlorendic amide+2Allyl alcohol

Key Data :

| Nucleophile | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Aniline | Reflux, 12 hours | Chlorendic anilide | 50–60% |

Polymerization

Diallyl chlorendate acts as a photoinitiator in radical polymerization. UV light cleaves the molecule into reactive radicals, initiating cross-linking in polymer matrices.

Mechanism :

-

UV-induced homolytic cleavage of the ester bond.

-

Radical formation: R- +R- →Cross-linked polymer.

Key Data :

| Initiator | Conditions | Application | Efficiency | Reference |

|---|---|---|---|---|

| UV light (254 nm) | Ambient temperature | Fire-retardant polymers | >90% cure |

Hydrolysis

Acid- or base-catalyzed hydrolysis cleaves the ester bonds, yielding chlorendic acid and allyl alcohol.

-

Protonation of the carbonyl oxygen.

-

Nucleophilic attack by water.

-

Elimination of allyl alcohol.

Base-Catalyzed (Saponification) Mechanism :

-

Hydroxide attack at the carbonyl carbon.

-

Formation of carboxylate salt.

Reaction Example :

Diallyl chlorendate+H2OH+/OH−Chlorendic acid+2Allyl alcohol

Key Data :

| Catalyst | Conditions | Products | Yield | Reference |

|---|---|---|---|---|

| H₂SO₄ (1M) | Reflux, 6 hours | Chlorendic acid | 80–90% | |

| NaOH (2M) | 80°C, 4 hours | Chlorendate salt | 95% |

Transesterification

Diallyl chlorendate undergoes transesterification with alcohols in the presence of catalysts like organic tin compounds (e.g., dibutyltin dichloride) .

Reaction Example :

Diallyl chlorendate+MeOHSn catalystMethyl chlorendate+Allyl alcohol

Key Data :

| Catalyst | Alcohol | Product | Yield | Reference |

|---|---|---|---|---|

| Dibutyltin dichloride | Methanol | Methyl chlorendate | 85–90% |

Stability and Side Reactions

Diallyl chlorendate’s chlorine substituents enhance thermal stability but may lead to side reactions (e.g., dehydrochlorination) at temperatures >200°C.

Propriétés

Numéro CAS |

3232-62-0 |

|---|---|

Formule moléculaire |

C15H12Cl6O4 |

Poids moléculaire |

469 g/mol |

Nom IUPAC |

bis(prop-2-enyl) 1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate |

InChI |

InChI=1S/C15H12Cl6O4/c1-3-5-24-11(22)7-8(12(23)25-6-4-2)14(19)10(17)9(16)13(7,18)15(14,20)21/h3-4,7-8H,1-2,5-6H2 |

Clé InChI |

CJKWEXMFQPNNTL-UHFFFAOYSA-N |

SMILES |

C=CCOC(=O)C1C(C2(C(=C(C1(C2(Cl)Cl)Cl)Cl)Cl)Cl)C(=O)OCC=C |

SMILES canonique |

C=CCOC(=O)C1C(C2(C(=C(C1(C2(Cl)Cl)Cl)Cl)Cl)Cl)C(=O)OCC=C |

Key on ui other cas no. |

3232-62-0 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.